molecular formula C18H24O4S B14729648 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate CAS No. 6518-45-2

8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate

Cat. No.: B14729648
CAS No.: 6518-45-2
M. Wt: 336.4 g/mol
InChI Key: ZGICQDYFNFBHKT-UHFFFAOYSA-N
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Description

8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H24O4S It is a complex organic molecule that features a decahydronaphthalene core with a methyl group and an oxo group, along with a 4-methylbenzenesulfonate ester group

Preparation Methods

The synthesis of 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate typically involves multi-step organic reactions. The preparation begins with the formation of the decahydronaphthalene core, which is then functionalized with a methyl group and an oxo group. The final step involves the esterification of the resulting intermediate with 4-methylbenzenesulfonyl chloride under suitable conditions, such as the presence of a base like pyridine or triethylamine, to yield the desired compound .

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The sulfonate ester group can be substituted with nucleophiles like amines or thiols, leading to the formation of sulfonamide or sulfonate derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Similar compounds to 8a-Methyl-6-oxodecahydronaphthalen-1-yl 4-methylbenzenesulfonate include other sulfonate esters and decahydronaphthalene derivatives. These compounds share structural similarities but differ in their functional groups and overall reactivity. Some examples include:

    4-Methylbenzenesulfonate esters: These compounds have similar sulfonate ester groups but different core structures.

    Decahydronaphthalene derivatives: These compounds share the decahydronaphthalene core but have different substituents, such as hydroxyl or amino groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

6518-45-2

Molecular Formula

C18H24O4S

Molecular Weight

336.4 g/mol

IUPAC Name

(8a-methyl-6-oxo-1,2,3,4,4a,5,7,8-octahydronaphthalen-1-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C18H24O4S/c1-13-6-8-16(9-7-13)23(20,21)22-17-5-3-4-14-12-15(19)10-11-18(14,17)2/h6-9,14,17H,3-5,10-12H2,1-2H3

InChI Key

ZGICQDYFNFBHKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCCC3C2(CCC(=O)C3)C

Origin of Product

United States

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